molecular formula C19H11F3N6O2S2 B11495676 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11495676
M. Wt: 476.5 g/mol
InChI Key: MVXJMCRNIVKXPJ-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, a trifluoromethyl group, a pyridine ring, a sulfanyl group, a pyrrole ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multi-step organic synthesisSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with cyano, thiophene, pyridine, and oxadiazole moieties. Examples include:

  • 2-cyano-3-thiophen-3-yl-acrylic acid ethyl ester
  • 3-cyano-4-(trifluoromethyl)pyridine derivatives
  • Pyrrole-oxadiazole conjugates

Uniqueness

What sets 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H11F3N6O2S2

Molecular Weight

476.5 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C19H11F3N6O2S2/c20-19(21,22)12-8-13(14-4-3-7-31-14)24-18(11(12)9-23)32-10-15(29)25-16-17(27-30-26-16)28-5-1-2-6-28/h1-8H,10H2,(H,25,26,29)

InChI Key

MVXJMCRNIVKXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N

Origin of Product

United States

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